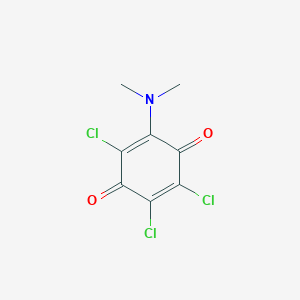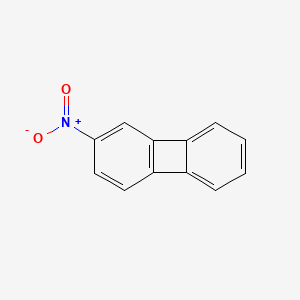pentasilolane CAS No. 23118-86-7](/img/structure/B14698059.png)
[Chloro(dimethyl)silyl](nonamethyl)pentasilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(dimethyl)silylpentasilolane: is a specialized organosilicon compound characterized by its unique structure, which includes a chloro(dimethyl)silyl group attached to a nonamethylpentasilolane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)silylpentasilolane typically involves the reaction of nonamethylpentasilolane with a chlorinating agent in the presence of a catalyst. One common method includes the use of chloro(dimethyl)silane as a starting material, which is then reacted with nonamethylpentasilolane under controlled conditions to achieve the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Chloro(dimethyl)silylpentasilolane involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The process also involves purification steps to ensure the high purity of the final product, which is essential for its applications in high-tech industries.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Chloro(dimethyl)silylpentasilolane can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of dimethylsilyl(nonamethyl)pentasilolane.
Substitution: The chloro group in Chloro(dimethyl)silylpentasilolane can be substituted with other nucleophiles, such as alkoxides or amines, to form various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Lithium aluminum hydride or other hydride donors.
Substitution: Alkoxides, amines, or other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Dimethylsilyl(nonamethyl)pentasilolane.
Substitution: Functionalized silane derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Chloro(dimethyl)silylpentasilolane: has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, such as silicone polymers and resins, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Chloro(dimethyl)silylpentasilolane exerts its effects involves the interaction of the chloro(dimethyl)silyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with other molecules, facilitating the synthesis of complex structures. The nonamethylpentasilolane backbone provides stability and enhances the compound’s reactivity, making it a valuable tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethyl(dimethyl)silane: Similar in structure but lacks the extended silolane backbone.
Dimethylchlorosilane: Contains a similar chloro(dimethyl)silyl group but with a simpler structure.
Chlorodimethylsilane: Another related compound with a simpler structure.
Uniqueness
- The presence of multiple methyl groups enhances its stability and makes it suitable for various high-performance applications.
Chloro(dimethyl)silylpentasilolane: stands out due to its extended silolane backbone, which provides unique chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
23118-86-7 |
|---|---|
Molekularformel |
C11H33ClSi6 |
Molekulargewicht |
369.34 g/mol |
IUPAC-Name |
chloro-dimethyl-(1,2,2,3,3,4,4,5,5-nonamethylpentasilolan-1-yl)silane |
InChI |
InChI=1S/C11H33ClSi6/c1-13(2,12)18(11)16(7,8)14(3,4)15(5,6)17(18,9)10/h1-11H3 |
InChI-Schlüssel |
LRDRJIVUHHIIIE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)[Si](C)(C)Cl)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


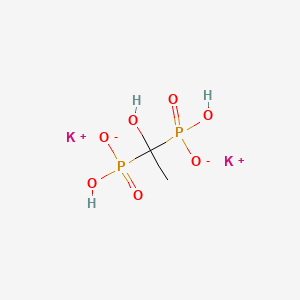
![methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid](/img/structure/B14697981.png)

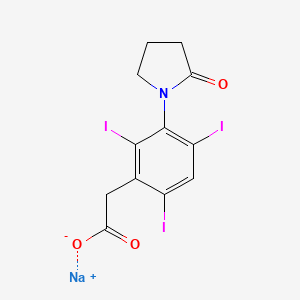
![4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione](/img/structure/B14697992.png)
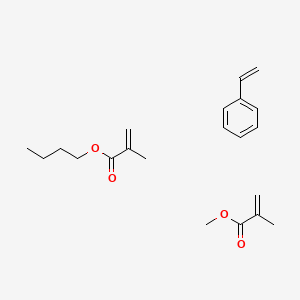
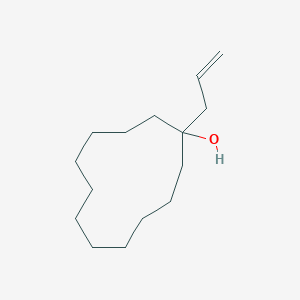
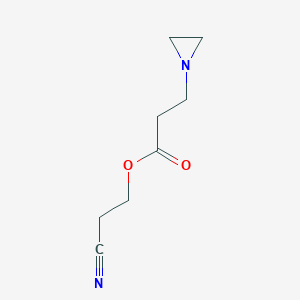

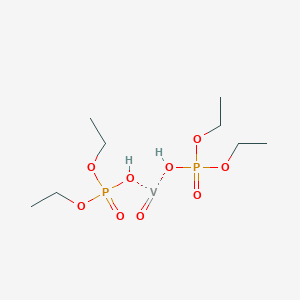

![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
